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Compound Name:
Disodium pyridine-2,6-

dicarboxylate

Cat. No.: B103295 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

disodium pyridine-2,6-dicarboxylate, a compound of significant interest in coordination

chemistry, materials science, and pharmaceutical development. The following sections detail

the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopic characteristics of this molecule, intended for researchers, scientists, and drug

development professionals.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for disodium pyridine-
2,6-dicarboxylate. Data for the parent compound, pyridine-2,6-dicarboxylic acid, is included for

comparative purposes, as the disodium salt is its fully deprotonated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of disodium pyridine-2,6-dicarboxylate are typically recorded in deuterium

oxide (D₂O). The deprotonation of the carboxylic acid groups leads to a change in the electron

density of the pyridine ring, resulting in shifts of the proton and carbon signals compared to the

parent acid.

Table 1: ¹H NMR Spectroscopic Data
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Protons (Position)
Pyridine-2,6-
dicarboxylic acid in
DMSO-d₆ (ppm)

Expected Disodium
Pyridine-2,6-
dicarboxylate in
D₂O (ppm)

Multiplicity

H-3, H-5 8.29 ~8.1-8.3 Doublet (d)

H-4 8.24 ~8.0-8.2 Triplet (t)

Note: The precise chemical shifts for the disodium salt in D₂O may vary slightly based on

concentration and pH. The formation of the carboxylate anion generally leads to a slight upfield

shift for the ring protons.

Table 2: ¹³C NMR Spectroscopic Data

Carbons (Position)
Pyridine-2,6-dicarboxylic
acid in DMSO-d₆ (ppm)

Expected Disodium
Pyridine-2,6-dicarboxylate
in D₂O (ppm)

C=O ~165 ~170-175

C-2, C-6 ~149 ~152-155

C-4 ~140 ~142-145

C-3, C-5 ~128 ~126-129

Note: In the disodium salt, the carboxylate carbon signal is expected to shift downfield due to

the change in hybridization and electron density upon deprotonation.

Infrared (IR) Spectroscopy
The IR spectrum of disodium pyridine-2,6-dicarboxylate is distinguished from its parent acid

by the absence of the broad O-H stretching band and the appearance of strong carboxylate

anion stretches.[1][2]

Table 3: Key IR Absorption Bands (cm⁻¹)
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Functional Group Vibration Mode
Pyridine-2,6-
dicarboxylic acid

Disodium Pyridine-
2,6-dicarboxylate

O-H
Carboxylic Acid

Stretch
3200-2500 (broad) Absent

C-H Aromatic Stretch 3100-3000 3100-3000

C=O
Carboxylic Acid

Stretch
~1700 (strong) Absent

COO⁻ Asymmetric Stretch Absent 1650-1540 (strong)

C=C, C=N Ring Stretch ~1580 ~1580

COO⁻ Symmetric Stretch Absent 1450-1360 (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of disodium pyridine-2,6-dicarboxylate in aqueous solution is pH-

dependent. In alkaline solutions (pH > 7), where the molecule exists as the dianion,

characteristic absorption maxima are observed. A study conducted at various pH values

showed that at a pH of 13.0, which represents the fully deprotonated species, specific

absorption bands are present.[3]

Table 4: UV-Vis Absorption Data in Aqueous Solution (pH 13)

Wavelength (λmax) Molar Absorptivity (ε) Transition

~270-280 nm Concentration-dependent π → π

~220-230 nm Concentration-dependent π → π

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of disodium pyridine-2,6-
dicarboxylate in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved.

A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄

acid sodium salt (TSP), can be added for chemical shift referencing (0.00 ppm).

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Apply a solvent suppression technique to attenuate the residual HDO signal.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled carbon spectrum.

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Use a relaxation delay (e.g., 2 seconds) to ensure proper quantification if needed.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the chemical

shifts to the internal standard.

IR Spectroscopy (ATR Method)
Sample Preparation: Place a small amount of the solid, powdered disodium pyridine-2,6-
dicarboxylate sample directly onto the crystal of the Attenuated Total Reflectance (ATR)

accessory.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., with a diamond or germanium crystal).

Background Collection: Clean the ATR crystal surface thoroughly with a suitable solvent

(e.g., isopropanol) and acquire a background spectrum. This will be subtracted from the
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sample spectrum to remove contributions from the atmosphere (CO₂, H₂O).

Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact

with the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: Perform a baseline correction and label the significant peaks.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of disodium pyridine-2,6-dicarboxylate of a known

concentration (e.g., 1 mM) in deionized water.

Prepare a series of dilutions from the stock solution to determine the molar absorptivity

and to ensure the absorbance readings fall within the linear range of the instrument

(typically 0.1-1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Baseline Correction: Fill a quartz cuvette with deionized water (or the same buffer used for

the sample) and place it in both the sample and reference holders. Run a baseline correction

over the desired wavelength range (e.g., 200-400 nm).

Sample Measurement: Replace the blank in the sample holder with the cuvette containing

the sample solution. Scan the absorbance of the sample across the wavelength range.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the

corresponding absorbance values.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of

disodium pyridine-2,6-dicarboxylate.
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Caption: General workflow for the spectroscopic analysis of disodium pyridine-2,6-
dicarboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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